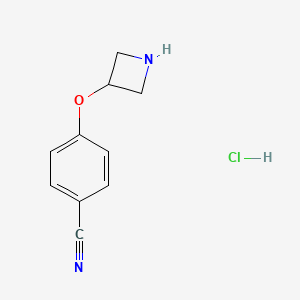

![molecular formula C22H17N3O2 B2497460 N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide CAS No. 2034532-47-1](/img/structure/B2497460.png)

N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

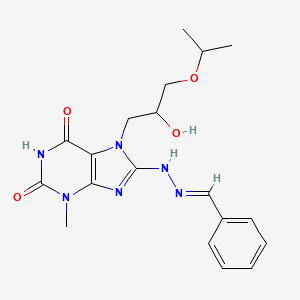

N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound may hold potential for various biological applications due to its unique chemical structure that includes a benzimidazole ring, which is often associated with biological activity.

Synthesis Analysis

The synthesis of compounds similar to N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide typically involves multiple steps, including the formation of benzimidazole rings through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. Water-mediated and environmentally friendly synthesis methods have been developed for related compounds, highlighting the trend towards greener chemistry in the synthesis of benzimidazole derivatives (Reddy, Y. D., Reddy, C. V., & Dubey, P., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives typically involves spectroscopic techniques and, in some cases, X-ray crystallography to determine the arrangement of atoms within the molecule. Studies on similar compounds have revealed complex molecular conformations and significant intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence the compound's biological activity and solubility (Balewski, Ł., & Kornicka, A., 2021).

Scientific Research Applications

Electrophysiological Activity

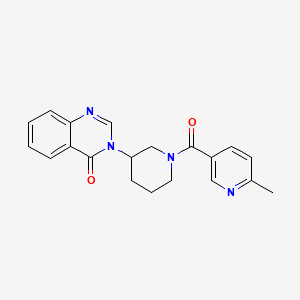

Research has shown that N-substituted imidazolylbenzamides, which share a structural motif with N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide, exhibit cardiac electrophysiological activity. These compounds have been compared to potent selective class III agents, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Antihypertensive Properties

A series of N-(biphenylylmethyl)imidazoles, related in structure and function, were found to act as potent, orally active antihypertensive agents. This research highlights the role of imidazole derivatives in developing new therapies for hypertension (Carini et al., 1991).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness is attributed to the formation of a protective film on the metal surface, demonstrating the application of these compounds in industrial corrosion protection (Yadav et al., 2015).

Antimicrobial and Anticancer Activity

Several benzimidazole-based compounds have been synthesized and tested for their antimicrobial and anticancer activities. These studies reveal the therapeutic potential of benzimidazole derivatives in treating infections and cancer, highlighting the versatility of these compounds in medicinal chemistry (Corbo et al., 2016; Ningaiah et al., 2014).

Environmental Applications

The environmentally friendly synthesis of benzimidazole derivatives, including those similar to N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide, has been developed. This approach emphasizes the importance of green chemistry in synthesizing pharmacologically active compounds (Reddy et al., 2014).

properties

IUPAC Name |

N-(3H-benzimidazol-5-ylmethyl)-2-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(16-6-2-1-3-7-16)17-8-4-5-9-18(17)22(27)23-13-15-10-11-19-20(12-15)25-14-24-19/h1-12,14H,13H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYWGEWSEINRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)